Pinealon Acetate

Description

BenchChem offers high-quality Pinealon Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pinealon Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

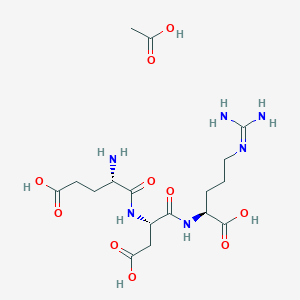

Molecular Formula |

C17H30N6O10 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

acetic acid;(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |

InChI Key |

GDKWZMZURALPEA-YWUTZLAHSA-N |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Pinealon Acetate: A Technical Guide to its Mechanism of Action in Neuronal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underpinning the neuroprotective effects of Pinealon Acetate, a synthetic tripeptide bioregulator (Glu-Asp-Arg). Pinealon exhibits a unique mode of action, primarily centered on direct genomic regulation, which distinguishes it from classical receptor-mediated drugs. Its activity in neuronal cells involves the attenuation of oxidative stress, modulation of critical signaling pathways such as MAPK/ERK, and inhibition of apoptotic processes, particularly through the regulation of caspase-3. This guide synthesizes available research to detail these pathways, presents qualitative data from key studies, outlines common experimental methodologies, and uses visualizations to clarify complex biological interactions.

Core Mechanism: Direct Genomic Interaction

Unlike many peptides that interact with cell surface receptors, Pinealon is a small molecule capable of traversing both the cellular and nuclear membranes.[1][2] This allows it to directly interact with DNA in the cell nucleus, functioning as a regulator of gene expression.[1][2][3] This direct genomic engagement is hypothesized to be the foundational mechanism for its wide-ranging neuroprotective and restorative effects.[1][4] By binding to specific DNA sequences, Pinealon can influence the transcription of genes involved in neuronal survival, antioxidant defense, and cellular repair.[4][5][6]

Key Neuroprotective Pathways

Pinealon's genomic influence translates into several downstream effects that protect neuronal cells from damage and promote survival, particularly under conditions of stress.

Attenuation of Oxidative Stress

A primary and well-documented effect of Pinealon is its ability to suppress the accumulation of Reactive Oxygen Species (ROS) in neuronal cells.[3][7][8] Oxidative stress, a major contributor to neuronal damage in aging and neurodegenerative diseases, is mitigated by Pinealon.[4][9] It is suggested that Pinealon achieves this by upregulating the expression of endogenous antioxidant proteins, thereby enhancing the cell's intrinsic defense system against free radical damage.[3][6]

Modulation of the MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and differentiation.[5] However, its prolonged activation under stress conditions can lead to apoptosis.[10] Studies have shown that in response to stressors like homocysteine, Pinealon delays the activation of ERK1/2.[6][10] This modulation prevents the rapid, stress-induced signaling that can trigger cell death, thereby exerting a neuroprotective effect.[6]

References

- 1. corepeptides.com [corepeptides.com]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. muscleandbrawn.com [muscleandbrawn.com]

- 4. docs.gopluslabs.io [docs.gopluslabs.io]

- 5. innerbody.com [innerbody.com]

- 6. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinealon protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genemedics.com [genemedics.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Activity of Pinealon Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinealon, a synthetic tripeptide with the amino acid sequence L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg), is a bioregulatory peptide with demonstrated neuroprotective and antioxidant properties.[1][2] This guide provides a comprehensive technical overview of Pinealon Acetate, its molecular characteristics, mechanism of action, and key experimental findings. The information is intended to serve as a foundational resource for research and development professionals exploring the therapeutic potential of this peptide.

Molecular Structure and Physicochemical Properties

Pinealon is a tripeptide with the sequence Glu-Asp-Arg.[1] The acetate salt, Pinealon Acetate, is a common formulation. The chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of Pinealon and Pinealon Acetate

| Property | Pinealon (Glu-Asp-Arg) | Pinealon Acetate |

| IUPAC Name | (4S)-4-Amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1] | (S)-4-amino-5-(((S)-3-carboxy-1-(((S)-1-carboxy-4-((diaminomethylene)amino)butyl)amino)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid compound with acetic acid (1:1) |

| Molecular Formula | C15H26N6O8[1] | C17H30N6O10[3] |

| Molecular Weight | 418.41 g/mol [4] | 478.45 g/mol [3] |

| Appearance | Fine White Lyophilized Powder[4] | White solid[3] |

| Solubility | Soluble in bacteriostatic water[4] | Soluble in DMSO[3] |

| Storage Conditions | Lyophilized powder should be stored at -20°C.[4] | Powder can be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[3] |

Mechanism of Action

The biological activity of Pinealon is attributed to its ability to modulate cellular processes at multiple levels, including direct interaction with the genome and regulation of key signaling pathways.

Pinealon has been shown to mitigate oxidative stress by reducing the accumulation of reactive oxygen species (ROS) and enhancing cell survival.

Table 2: Quantitative Data on the Antioxidant and Cytoprotective Effects of Pinealon

| Experimental Model | Stressor | Pinealon Concentration | Key Quantitative Findings |

| PC12 Cells | 1 mM Hydrogen Peroxide | 10 nM - 1 µM | Dose-dependent reduction of intracellular ROS. Progressive increase in cell survival.[5] |

| Cerebellar Granule Cells | 100 nM Ouabain | 10, 50, 100 nM | Dose-dependent prevention of ROS accumulation.[6] |

| Rat Offspring (Prenatal Hyperhomocysteinemia) | Methionine Loading | 10 µg/kg (in vivo) | Decreased stationary ROS levels and increased neuronal cell survival in the cerebellum.[7] |

Pinealon's neuroprotective properties are linked to its influence on the extracellular signal-regulated kinase (ERK) 1/2 pathway, a critical signaling cascade in neuronal function and survival.

Table 3: Quantitative Data on the Neuroprotective and ERK1/2 Modulatory Effects of Pinealon

| Experimental Model | Condition | Pinealon Concentration | Key Quantitative Findings |

| Cerebellar Granule Cells | 500 µM Homocysteine | 10 nM | Delayed activation of ERK1/2 from 2.5 minutes (control) to 20 minutes.[8] |

| Rat Offspring (Prenatal Hyperhomocysteinemia) | Methionine Loading | 10 µg/kg (in vivo) | Significant improvement in spatial orientation and learning in the Morris water maze. A notable decrease in the number of necrotic cells in the cerebellum.[7] |

Experimental Protocols

Objective: To quantify the effect of Pinealon on intracellular ROS levels in a neuronal cell line.

Methodology:

-

Cell Culture: Plate PC12 cells in a 96-well plate and culture until 80-90% confluency.

-

Pinealon Pre-treatment: Incubate cells with varying concentrations of Pinealon (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

-

Induction of Oxidative Stress: Add a ROS-inducing agent, such as 1 mM hydrogen peroxide, to the cell culture medium and incubate for 30-60 minutes.

-

ROS Detection: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Data Analysis: Normalize the fluorescence values to the control group (cells treated with the ROS-inducing agent only) to determine the percentage reduction in ROS levels.

Objective: To assess the effect of Pinealon on the phosphorylation of ERK1/2 in response to a stimulus.

Methodology:

-

Cell Culture and Treatment: Culture cerebellar granule cells and treat with 500 µM homocysteine in the presence or absence of 10 nM Pinealon for various time points (e.g., 0, 2.5, 5, 10, 20, 30 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK1/2 to total ERK1/2.

Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of Pinealon's proposed signaling pathway and a typical experimental workflow for its evaluation.

Caption: Proposed Signaling Pathway of Pinealon.

Caption: Experimental Workflow for Pinealon Evaluation.

References

- 1. Pinealon - Wikipedia [en.wikipedia.org]

- 2. mytravaly.com [mytravaly.com]

- 3. Pinealon Acetate | TargetMol [targetmol.com]

- 4. purehealthpeptides.com [purehealthpeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinealon increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinealon protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of the Pinealon peptide

An In-depth Technical Guide to the Discovery and Synthesis of the Pinealon Peptide

Authored for Researchers, Scientists, and Drug Development Professionals

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has emerged from Russian research on peptide bioregulators.[1] Initially identified from a complex of neuropeptides derived from the cerebral cortex of cattle and pigs, Pinealon has been the subject of numerous studies for its potential neuroprotective, geroprotective, and cognitive-enhancing properties.[2][3] This technical guide provides a comprehensive overview of the discovery of Pinealon, its chemical synthesis, and the experimental protocols used to elucidate its mechanisms of action. A key focus is the presentation of quantitative data in a structured format and the visualization of its signaling pathways.

Discovery and Background

The discovery of Pinealon is credited to Professor Vladimir Khavinson, a prominent Russian gerontologist who has extensively studied peptide bioregulators.[3] His research, which began in the 1970s and 80s as part of military and space medicine programs in Russia, aimed to develop substances that could enhance the biological resilience of individuals in extreme conditions.[4] Pinealon was identified during the analysis of Cortexin, a peptide extract from the brain cortex of bovine and porcine sources.[3] It is one of several short-chain peptides developed and studied at the St. Petersburg Institute of Bioregulation and Gerontology.[5] Unlike many peptides that interact with cell surface receptors, Pinealon's small size allows it to penetrate cellular and nuclear membranes, where it is believed to directly interact with DNA and modulate gene expression.[6][7][8]

Chemical Profile and Synthesis

Pinealon is a tripeptide with the amino acid sequence L-Glutamic acid-L-Aspartic acid-L-Arginine (Glu-Asp-Arg or EDR).[1]

Table 1: Chemical Properties of Pinealon

| Property | Value |

| IUPAC Name | (4S)-4-Amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1] |

| Molecular Formula | C15H26N6O8[1] |

| Molar Mass | 418.407 g·mol−1[1] |

| CAS Number | 175175-23-2[1] |

| Synonyms | EDR peptide, AEDG peptide[1][9] |

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Pinealon

Solid-phase peptide synthesis is the standard method for producing peptides like Pinealon in a laboratory setting. The following is a generalized protocol.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Glu(OtBu)-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5)

-

Diethyl ether

Methodology:

-

Resin Preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Aspartic Acid: Activate Fmoc-Asp(OtBu)-OH with HBTU and DIPEA in DMF and couple it to the deprotected arginine on the resin. Allow the reaction to proceed until completion, which can be monitored by a Kaiser test. Wash the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added aspartic acid using 20% piperidine in DMF. Wash the resin.

-

Coupling of Glutamic Acid: Activate Fmoc-Glu(OtBu)-OH with HBTU and DIPEA in DMF and couple it to the deprotected aspartic acid. Wash the resin.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the glutamic acid with 20% piperidine in DMF. Wash the resin with DMF and DCM, and then dry it.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf and OtBu).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Caption: Workflow for the solid-phase synthesis of Pinealon.

Mechanism of Action and Signaling Pathways

Pinealon is hypothesized to exert its effects through direct interaction with the genome and modulation of key signaling pathways, rather than binding to cell surface receptors.[6][7]

Nuclear Penetration and Gene Regulation

Due to its small molecular size, Pinealon can cross the cell and nuclear membranes.[7] Studies using HeLa cells have shown that it can penetrate into the nucleus and interact with DNA, potentially modulating gene expression.[7] This direct interaction with chromatin may underlie its broad range of biological activities.[8]

Caption: Proposed mechanism of Pinealon's entry into the cell and nucleus.

Key Signaling Pathways

Research suggests Pinealon influences several critical intracellular pathways:

-

Antioxidant Defense and Reduction of Oxidative Stress: Pinealon has been shown to reduce the accumulation of reactive oxygen species (ROS) and decrease necrotic cell death.[2] This is thought to be achieved by enhancing the activity of antioxidant enzymes.[8]

-

Modulation of Apoptosis: Pinealon may regulate apoptosis (programmed cell death) by influencing the levels of key proteins such as caspase-3 and p53.[2][8] In models of ischemic stroke, it has been observed to modulate cytokine signaling pathways that lead to elevated caspase-3.[6][7]

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Pinealon is believed to influence the MAPK/ERK signaling pathway, which contributes to its effects on cell viability.[2][8]

-

Regulation of Irisin: Pinealon may affect muscle cells by modulating the expression of irisin, a peptide associated with protecting muscle cells, promoting fat oxidation, and potentially telomere elongation.[6][7]

Caption: Overview of signaling pathways influenced by Pinealon.

Key Experimental Data and Protocols

Neuroprotection in Prenatal Hyperhomocysteinemia

An important study investigated Pinealon's ability to protect the offspring of rats from prenatal hyperhomocysteinemia, a condition linked to neurological decline.[7]

Experimental Protocol:

-

Animal Model: Pregnant rats were used. The experimental group received daily injections of a homocysteine-thiolactone solution to induce hyperhomocysteinemia.

-

Treatment: A subgroup of the experimental animals was treated with Pinealon at a dosage of 10 µg/kg daily for 5 days.

-

Behavioral Testing: The cognitive functions of the offspring were assessed using the Morris water maze test to evaluate spatial learning and memory.

-

Biochemical Analysis: Levels of homocysteine and reactive oxygen species were measured in the brain tissue of the offspring.

Quantitative Results:

Table 2: Effects of Pinealon on Rat Offspring with Prenatal Hyperhomocysteinemia

| Parameter | Control Group | Hyperhomocysteinemia Group | Hyperhomocysteinemia + Pinealon Group |

| Time to find platform (seconds) | Shorter | Significantly Longer | Reduced towards control levels |

| Brain ROS levels | Baseline | Significantly Increased | Reduced |

| Number of necrotic cells in brain | Low | Significantly Increased | Significantly Reduced |

Data synthesized from descriptive results in cited literature.[7][8]

Cell Viability and Suppression of Free Radicals

Studies have demonstrated Pinealon's ability to increase cell viability under conditions of oxidative stress.[6]

Experimental Protocol:

-

Cell Culture: Cerebellar granule cells from rats were used.

-

Induction of Oxidative Stress: Oxidative stress was induced in the cell cultures using ouabain.

-

Treatment: The cells were treated with Pinealon at various concentrations (e.g., 10, 50, 100 nM) for 30 minutes.

-

Measurement of ROS: The accumulation of reactive oxygen species was measured using fluorescent probes.

-

Cell Viability Assay: Cell viability was assessed using standard methods such as MTT assay.

Quantitative Results:

Table 3: Effect of Pinealon on ROS Accumulation in Cerebellar Granule Cells

| Pinealon Concentration | ROS Accumulation (relative to induced stress) |

| 0 nM (Control) | 100% |

| 10 nM | Dose-dependent decrease |

| 50 nM | Dose-dependent decrease |

| 100 nM | Significant decrease |

Data synthesized from descriptive results in cited literature.[10]

Conclusion

Pinealon is a synthetic tripeptide with a unique proposed mechanism of action involving direct interaction with the genome. Research, primarily from animal and in vitro studies, suggests it has significant potential as a neuroprotective and geroprotective agent by mitigating oxidative stress, regulating apoptosis, and influencing key cellular signaling pathways. While the preclinical data is promising, further large-scale human clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in humans. The detailed synthesis and experimental protocols provided in this guide offer a foundation for researchers to further explore the properties of this intriguing peptide.

References

- 1. Pinealon - Wikipedia [en.wikipedia.org]

- 2. innerbody.com [innerbody.com]

- 3. research.peptidescienceinstitute.com [research.peptidescienceinstitute.com]

- 4. podcasts.apple.com [podcasts.apple.com]

- 5. Epitalon - Wikipedia [en.wikipedia.org]

- 6. corepeptides.com [corepeptides.com]

- 7. biotechpeptides.com [biotechpeptides.com]

- 8. bc9.co [bc9.co]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

Pinealon Acetate's Interaction with the Pineal Gland: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinealon Acetate, a synthetic tripeptide (Glu-Asp-Arg), has garnered significant interest for its neuroprotective and bioregulatory properties. This technical guide provides an in-depth analysis of the current understanding of Pinealon Acetate's interaction with the central nervous system, with a particular focus on its proposed modulatory role on the pineal gland. While direct molecular interactions with the melatonin synthesis pathway are still under investigation, this document summarizes the hypothesized mechanisms of action, relevant signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate further research in this promising area.

Introduction

Pinealon Acetate is a short-chain peptide bioregulator known for its potential to influence cellular function and gene expression.[1] Its small molecular size is hypothesized to allow for penetration of cellular and nuclear membranes, enabling direct interaction with DNA and chromatin, a mechanism distinct from receptor-mediated signaling.[1][2] This direct genomic interaction is thought to underpin its wide-ranging physiological effects, including neuroprotection, cognitive enhancement, and the regulation of circadian rhythms.[1][3] The pineal gland, as the central hub for melatonin production and circadian rhythm regulation, is a key target of interest for Pinealon's activity.[1][3] This guide will explore the known and hypothesized interactions of Pinealon Acetate with pineal gland function and associated neurological pathways.

Hypothesized Mechanism of Action at the Cellular Level

The primary proposed mechanism of Pinealon Acetate's action is its ability to traverse the cell and nuclear membranes to directly influence gene expression.[1] This is in contrast to many other peptides that rely on cell surface receptors to initiate intracellular signaling cascades.

Interaction with the Pineal Gland and Circadian Rhythms

While the precise molecular targets of Pinealon Acetate within the pineal gland have not been fully elucidated, research suggests it may help to "reset" the pineal gland's baseline function, particularly in instances of circadian rhythm disruption.[2][3] This modulatory effect is thought to contribute to more regulated sleep patterns, blood pressure, and other physiological parameters.[2][3]

The synthesis of melatonin in the pineal gland is a well-defined pathway, primarily regulated by norepinephrine released from sympathetic nerve fibers at night.[2] This initiates a signaling cascade involving cAMP and the phosphorylation of the enzyme arylalkylamine N-acetyltransferase (AANAT), the rate-limiting step in melatonin production.[2]

Currently, there is no direct evidence to suggest that Pinealon Acetate interacts with the adrenergic receptors or directly influences the enzymatic activity of AANAT or HIOMT. Its purported effect on circadian rhythms is likely mediated through its broader neuroprotective and gene-regulatory functions, which may indirectly support the health and function of the pineal gland.

Neuroprotective Signaling Pathways

A significant body of research points to the neuroprotective effects of Pinealon Acetate, primarily through the reduction of oxidative stress and the inhibition of apoptosis.

Attenuation of Oxidative Stress

Pinealon Acetate has been shown to decrease the accumulation of reactive oxygen species (ROS) in neuronal cells.[4][5] This antioxidant effect is crucial for protecting neurons from oxidative damage, which is implicated in a variety of neurodegenerative conditions.

Modulation of MAPK/ERK and Anti-Apoptotic Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Pinealon has been shown to suppress the activation of ERK 1/2 in response to cellular stressors. Additionally, Pinealon has been observed to reduce the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[6][7]

Interaction with Irisin

Pinealon has been associated with increased levels of irisin, a myokine that is also expressed in the brain.[2] Irisin is known to play a role in neural differentiation, proliferation, and energy expenditure.[2] The signaling pathways activated by irisin, such as PI3K/Akt and MAPK/ERK, are associated with cell survival and growth, further contributing to the neuroprotective effects of Pinealon.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of Pinealon Acetate.

Table 1: Effects of Pinealon Acetate on Oxidative Stress and Cell Viability

| Parameter | Cell/Tissue Type | Experimental Condition | Pinealon Acetate Concentration | Result | Reference |

| Reactive Oxygen Species (ROS) Accumulation | Cerebellar Granule Cells | Ouabain-induced stress | 10, 50, 100 nM | Dose-dependent prevention of ROS increase | [8] |

| Necrotic Cell Death | Cerebellum Neurons | Prenatal Hyperhomocysteinemia | 10 µg/kg (in vivo) | Decreased number of necrotic cells | [4] |

| Cell Viability | PC12 Cells | Hydrogen Peroxide-induced stress | Increasing concentrations | Progressively increased proportion of living cells | [5] |

Table 2: Effects of Pinealon Acetate on Neurological and Behavioral Outcomes in Rats

| Parameter | Animal Model | Pinealon Acetate Dosage | Outcome | Reference |

| Spatial Orientation & Learning | Prenatal Hyperhomocysteinemia | 10 µg/kg/day for 5 days (i.p.) | Improved spatial orientation and learning ability | [4] |

| Maintenance of Acquired Skill | Normal Male Rats | 50, 100, 200 ng/kg for 5 days (injection) | Dose-dependent improvement in skill maintenance in Morris water maze | [8] |

| Cognitive Function | Prenatal Hyperhomocysteinemia | 10 µg/kg/day for 5 days (i.p.) | Significantly improved cognitive function | [4] |

Experimental Protocols

Prenatal Hyperhomocysteinemia Model in Rats

This protocol is based on the methodology described by Arutjunyan et al. (2012).[4]

References

- 1. corepeptides.com [corepeptides.com]

- 2. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biotechpeptides.com [biotechpeptides.com]

- 4. Pinealon protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Circadian clock system in the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinealon Acetate and its Effect on Circadian Rhythms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinealon Acetate, a synthetic tripeptide bioregulator with the sequence Glu-Asp-Arg, has garnered scientific interest for its potential neuroprotective and geroprotective effects.[1][2] This technical guide provides an in-depth analysis of the current understanding of Pinealon Acetate's mechanism of action, with a specific focus on its influence on circadian rhythms. While direct, comprehensive quantitative data and detailed experimental protocols on Pinealon's effects on the sleep-wake cycle remain limited in publicly accessible literature, this document synthesizes the available preclinical data, outlines plausible signaling pathways, and presents experimental methodologies from related studies to inform future research and development.

Introduction to Pinealon Acetate

Pinealon Acetate is a short peptide composed of three amino acids: L-glutamic acid, L-aspartic acid, and L-arginine.[1] It is classified as a peptide bioregulator, a class of molecules believed to exert their effects by interacting directly with DNA to modulate gene expression.[2] This proposed mechanism, bypassing typical cell surface or cytoplasmic receptors, suggests that Pinealon may have wide-ranging physiological effects.[1][2] Its small size is thought to allow it to penetrate both the cellular and nuclear membranes to interact directly with the genome.[2]

The primary focus of Pinealon research has been on its neuroprotective properties, including its potential to mitigate the effects of oxidative stress and hypoxia on neuronal cells.[1] A significant aspect of its purported action is its influence on the pineal gland, a key regulator of the sleep-wake cycle, which has led to investigations into its effects on circadian rhythms.[2][3]

Proposed Mechanism of Action on Circadian Rhythms

The central hypothesis for Pinealon Acetate's effect on circadian rhythms revolves around its potential to modulate the expression of core clock genes within the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker. The core clock mechanism involves a series of transcriptional-translational feedback loops of key genes, including BMAL1, CLOCK, PER (Period), and CRY (Cryptochrome).

While direct evidence for Pinealon's modulation of these specific genes is not yet robustly documented in publicly available peer-reviewed literature, a study on a related tetrapeptide, AEDG (Ala-Glu-Asp-Gly), which shares the Glu-Asp core, offers some insight. This study demonstrated that the AEDG peptide could normalize the expression of certain circadian genes.[3]

Below is a proposed model of how Pinealon might influence the core circadian clock machinery based on the findings related to the AEDG peptide and the established understanding of circadian biology.

Proposed mechanism of Pinealon's interaction with the core clock machinery.

Quantitative Data

Comprehensive quantitative data on the direct effects of Pinealon Acetate on circadian rhythm parameters in humans or animal models are scarce in the available literature. However, a study on the related tetrapeptide AEDG (Ala-Glu-Asp-Gly) in middle-aged people with disrupted melatonin production due to night work provides the most relevant quantitative insights to date.

Table 1: Effects of AEDG Peptide on Melatonin and Clock Gene Expression [3]

| Parameter | Measurement | Group with Reduced Melatonin Production (Pre-treatment) | Group with Reduced Melatonin Production (Post-AEDG Treatment) | Fold Change |

| Melatonin Production | 6-sulfatoxymelatonin (6-SOMT) excretion in urine | Baseline | Increased | 1.7x |

| Clock Gene Expression | mRNA levels in leukocytes | Hyper-expressed | Normalized | 1.9-2.1x decrease |

| Csnk1e Gene Expression | mRNA levels in leukocytes | Hyper-expressed | Normalized | 1.9-2.1x decrease |

| Cry2 Gene Expression | mRNA levels in peripheral blood lymphocytes | Hypo-expressed | Increased | 2x increase |

Disclaimer: The data presented above is for the tetrapeptide AEDG (Ala-Glu-Asp-Gly) and not Pinealon Acetate (Glu-Asp-Arg). While the peptides are related, these findings cannot be directly extrapolated to Pinealon Acetate without further dedicated research.

Experimental Protocols

4.1. Animal Model and Treatment

-

Species: Female Wistar rats (180-200g).[4]

-

Housing: Standard laboratory conditions with a controlled 12:12 hour light-dark cycle and ad libitum access to food and water.

-

Peptide Administration: Pinealon (dissolved in 0.9% NaCl) administered intraperitoneally (i.p.) at a daily dose of 10 µg/kg body weight for 5 consecutive days.[4]

4.2. Adaptation for Circadian Rhythm Analysis

To adapt this protocol for circadian rhythm analysis, the following modifications and measurements could be incorporated:

-

Activity Monitoring: Continuous monitoring of locomotor activity using running wheels or infrared beam breaks to assess circadian period, phase shifts, and activity patterns.

-

Melatonin Sampling: Collection of blood or saliva samples at regular intervals (e.g., every 4 hours) over a 24-hour period under dim red light during the dark phase to measure melatonin levels via ELISA or LC-MS/MS.

-

Gene Expression Analysis: Euthanasia at different circadian times (CT) to collect tissues from the SCN and pineal gland for analysis of clock gene expression (e.g., Bmal1, Clock, Per1, Per2, Cry1, Cry2) using quantitative PCR (qPCR) or RNA-sequencing.

-

Light-Induced Phase Shift Assessment: Following a stable entrainment period, a light pulse can be administered during the early or late subjective night to assess the effect of Pinealon on the magnitude of the phase shift in locomotor activity.

Workflow for assessing Pinealon's effect on circadian rhythms.

Associated Signaling Pathways

Beyond its proposed direct interaction with clock genes, Pinealon Acetate may influence circadian rhythms and neuronal health through other signaling pathways.

5.1. Irisin Signaling Pathway

Some reports suggest that Pinealon may modulate the expression of irisin, a myokine also found in the brain that is involved in neuroprotection and has been linked to telomere maintenance.[1] While the direct signaling cascade initiated by Pinealon to influence irisin is not fully elucidated, a plausible pathway is presented below.

References

- 1. corepeptides.com [corepeptides.com]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. [AEDG peptide regulates human circadian rhythms genes expression during pineal gland accelerated aging] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pinealon protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Aging Properties of Pinealon Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinealon (Glu-Asp-Arg), a synthetic tripeptide bioregulator, has emerged as a significant subject of research in the fields of gerontology and neuroprotection. Its unique ability to penetrate cellular and nuclear membranes to interact directly with DNA enables it to modulate gene expression, a mechanism distinct from typical peptide signaling. This technical guide synthesizes the current scientific understanding of Pinealon's anti-aging properties, focusing on its molecular mechanisms, experimental evidence from in vitro, animal, and human studies, and its influence on key signaling pathways. The document presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of critical pathways to offer a comprehensive resource for the scientific community.

Introduction

Peptide bioregulators represent a class of molecules with the potential to influence fundamental physiological processes, including those associated with aging. Pinealon (EDR peptide) is a short-chain peptide developed through extensive research, notably by Professor Vladimir Khavinson, and is structurally composed of L-glutamic acid, L-aspartic acid, and L-arginine.[1] Its primary mechanism involves direct interaction with the cellular genome, allowing it to regulate protein synthesis and gene expression, thereby influencing a wide array of cellular functions from stress response to apoptosis.[1][2][3]

The anti-aging effects of Pinealon are multifaceted, encompassing neuroprotection, antioxidant activity, regulation of circadian rhythms, and enhancement of cellular resilience.[2][4] It has shown potential in improving biological age markers and mitigating the effects of age-related cognitive decline.[2][5] This guide provides a detailed exploration of the scientific basis for these properties.

Core Mechanism of Action: Gene Expression and Protein Synthesis

Unlike most peptides that bind to surface receptors, Pinealon's small molecular size allows it to cross lipid bilayers, including the cellular and nuclear membranes.[1][3] This enables direct interaction with DNA sequences and histone proteins, positioning it as a modulator of gene expression.[1][6] This direct genomic interaction is the foundational mechanism underlying its diverse biological effects.

Key functions influenced by this mechanism include:

-

Regulation of Apoptosis: Influences the expression of pro-apoptotic proteins such as caspase-3 and p53.[6][7]

-

Antioxidant Defense: Activates the synthesis of antioxidant enzymes like SOD2 and GPX1.[6]

-

Neuronal Function: Promotes the expression of proteins involved in neuronal repair, synaptic plasticity, and serotonin synthesis.[4][6][8]

-

Cellular Repair: Supports DNA repair processes, contributing to overall cellular health and longevity.[2][9]

Key Anti-Aging and Neuroprotective Pathways

Pinealon exerts its effects by modulating several critical signaling pathways implicated in cellular aging and neurodegeneration.

A primary contributor to aging is oxidative stress from the accumulation of reactive oxygen species (ROS). Pinealon demonstrates significant antioxidant properties by reducing ROS levels and enhancing the cell's own defense systems.[2][10] It has been shown to restrict ROS accumulation in various cell types under oxidative stress conditions.[10] Furthermore, it modulates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival, and downregulates key effectors of apoptosis like caspase-3.[6][7][10]

Pinealon directly supports the function of the pineal gland, which is responsible for producing melatonin.[2][11] By restoring melatonin production, Pinealon helps regulate the sleep-wake cycle.[2] Healthy circadian rhythms are crucial for brain recovery, memory consolidation, and reducing the physiological stress that accelerates aging.[1][3]

Pinealon has been associated with increased levels of irisin, a myokine also found in the brain.[1][3][12] Irisin is linked to the protection and elongation of telomeres, the protective caps on the ends of chromosomes that shorten with each cell division.[12][13] By preserving telomere length, Pinealon may contribute to extending cellular lifespan and combating a fundamental hallmark of aging.[13]

Summary of Experimental Evidence

Research on Pinealon spans in vitro, animal, and human studies, providing a multi-layered validation of its effects.

Cell culture models have been instrumental in elucidating Pinealon's direct cellular effects.

| Model System | Experiment | Key Quantitative Findings | Reference |

| Cerebellar Granule Cells | Induction of oxidative stress with ouabain or homocysteine. | Dose-dependent restriction of ROS accumulation. Delayed activation of ERK 1/2. | [10] |

| Neutrophils, PC12 Cells | Induction of oxidative stress. | Significant reduction in ROS levels and necrotic cell death. | [10] |

| HeLa Cells | Cellular uptake studies. | Demonstrated ability to penetrate both cellular and nuclear membranes to interact with DNA. | [1][3] |

| Brain Cortex Cultures | Gene expression analysis. | Suggests upregulation of 5-tryptophan hydroxylase, an enzyme essential for serotonin synthesis. | [1][3] |

Animal models, primarily in rats, have allowed for the study of Pinealon's systemic and cognitive effects.

| Model | Experiment | Key Findings | Reference |

| Prenatal Hyperhomocysteinemia in Rats | Administration of Pinealon to pregnant rats on a high-methionine diet. Offspring tested via Morris water maze. | Improved spatial orientation and learning in offspring. Decreased ROS accumulation and number of necrotic cells in offspring cerebellum. | [14] |

| Ischemic Stroke in Rats | Administration of Pinealon post-stroke. | Appeared to modulate cytokine signaling pathways and reduce levels of caspase-3, mitigating apoptotic cell death. | [1][3] |

| Hypoxic Conditions in Adult Rats | Subjecting rats to low-oxygen environments. | Demonstrated neuroprotective effects, likely through stimulation of antioxidant systems and limitation of NMDA-related excitotoxicity. | [3] |

While more limited, human trials have shown promising results regarding Pinealon's geroprotective and restorative capabilities.

| Study Population | Design | Key Outcomes | Reference |

| Locomotive Brigade Workers | Clinical trial assessing markers of aging. | Improved biological age markers. Boosted central nervous system activity. | [2] |

| Patients with Chronic Polymorbidity and Organic Brain Syndrome (n=32, aged 41-83) | Assessment of geroprotective effects. | Displayed a significant anabolic effect, improving CNS activity and slowing the rate of aging based on biological indicators. | [5] |

| Patients with Brain Damage (Traumatic or Vascular) | Three clinical trials. | Reported improvements in memory, attention, cognition, motor skills, and emotional stability. | [11] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols as described in the literature.

This experimental workflow is designed to assess the neuroprotective effects of Pinealon on offspring exposed to high homocysteine levels in utero.

-

Animal Model: Pregnant Wistar rats are used.

-

Induction of Hyperhomocysteinemia: The experimental group receives a diet supplemented with L-methionine throughout the gestation period to induce high levels of homocysteine (HC).

-

Treatment: A subset of the experimental group is administered Pinealon daily via intraperitoneal injection. A control group receives a standard diet and saline injections.

-

Offspring Analysis (Postnatal):

-

Cognitive Testing: At a specified age (e.g., 3 months), the spatial learning and memory of the offspring are evaluated using the Morris water maze test.

-

Biochemical Analysis: Blood samples are collected to measure homocysteine levels to confirm the model.

-

Cellular Analysis: Neurons (e.g., cerebellar granule cells) are isolated from the offspring's brains. Flow cytometry is used to measure intracellular ROS levels and the percentage of necrotic cells (using propidium iodide staining).

-

-

Data Analysis: Statistical comparisons are made between the control, HC-only, and HC + Pinealon groups to determine the significance of Pinealon's effects.

This protocol, based on published studies, measures Pinealon's ability to mitigate oxidative stress in cultured cells.[10]

-

Cell Culture: Cerebellar granule cells are isolated from young rats and cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of Pinealon for a specified duration.

-

Induction of Oxidative Stress: An oxidative agent (e.g., 100 nM ouabain or 500 µM homocysteine) is added to the culture medium to induce ROS production. A control group receives no oxidative agent.

-

ROS Measurement: After incubation (e.g., 30 minutes), the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added. This probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity, which is directly proportional to the amount of intracellular ROS, is measured using a fluorometer or flow cytometer.

-

Data Analysis: The ROS levels in Pinealon-treated cells are compared to those in cells treated with the oxidative agent alone to determine the percentage reduction in ROS accumulation.

Conclusion and Future Directions

Pinealon Acetate demonstrates significant anti-aging properties centered on its unique capacity for gene regulation. The collective evidence from in vitro, animal, and human studies indicates a strong potential for its use as a geroprotective and neuroprotective agent. Its mechanisms—including direct DNA interaction, antioxidant effects, apoptosis modulation, and telomere support—address several of the core hallmarks of aging.

For drug development professionals, Pinealon presents a compelling candidate for addressing age-related cognitive decline, neurodegenerative diseases, and for improving overall physiological resilience in aging populations. Future research should focus on larger-scale, placebo-controlled clinical trials to further validate its efficacy and safety profile. Additionally, advanced transcriptomic and proteomic studies could provide a more granular map of the genes and proteins regulated by Pinealon, further elucidating its sophisticated mechanism of action and identifying new therapeutic targets.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. muscleandbrawn.com [muscleandbrawn.com]

- 3. corepeptides.com [corepeptides.com]

- 4. genemedics.com [genemedics.com]

- 5. [EFFECT OF SYNTHETIC PEPTIDES ON AGING OF PATIENTS WITH CHRONIC POLYMORBIDITY AND ORGANIC BRAIN SYNDROME OF THE CENTRAL NERVOUS SYSTEM IN REMISSION] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innerbody.com [innerbody.com]

- 8. equinoxmagazine.fr [equinoxmagazine.fr]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. livvnatural.com [livvnatural.com]

- 12. thebodywrx.com [thebodywrx.com]

- 13. Pinealon & Epitalon: Peptides for Brain Health and Longevity - Youth & Earth UK Store [youthandearth.com]

- 14. Pinealon protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pinealon Acetate in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinealon Acetate is a synthetic tripeptide bioregulator composed of the amino acids L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg).[1] It is classified as a cytomedin, a group of peptides known to modulate gene expression and protein synthesis, thereby influencing various physiological processes.[2] Primarily recognized for its neuroprotective properties, Pinealon has been investigated for its potential in enhancing cognitive function, mitigating the effects of oxidative stress, and regulating cellular aging processes.[1][2][3][4] Its small molecular size is hypothesized to allow it to cross cellular and nuclear membranes to interact directly with DNA, bypassing typical cell surface receptor signaling pathways.[1]

These application notes provide a comprehensive overview of the current understanding of Pinealon Acetate's mechanism of action and detailed protocols for its use in animal studies, with a focus on dosage calculation and experimental design.

Mechanism of Action and Signaling Pathways

Pinealon Acetate exerts its biological effects through a multi-faceted mechanism that involves direct gene regulation and modulation of key intracellular signaling pathways. Unlike many peptides that bind to cell surface receptors, Pinealon is believed to enter the cell and nucleus to directly influence gene expression.[1]

Key Signaling Pathways Influenced by Pinealon Acetate:

-

Direct DNA Interaction and Gene Regulation: Pinealon is thought to bind to specific DNA sequences, altering the expression of genes involved in neuronal function, antioxidant defense, and cell cycle regulation.[1]

-

MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Pinealon has been shown to modulate the MAPK/ERK pathway, which may contribute to its neuroprotective effects.

-

Caspase-3 Modulation: Pinealon can influence cytokine signaling pathways that regulate the levels of caspase-3, a key enzyme in the apoptotic cascade. By modulating caspase-3 activity, Pinealon may inhibit programmed cell death in neurons and other cell types.[1][4]

-

Oxidative Stress Reduction: Pinealon has been demonstrated to reduce the accumulation of reactive oxygen species (ROS) and decrease necrotic cell death, thereby protecting cells from oxidative damage.[1]

Dosage Calculation and Administration in Animal Studies

The effective dosage of Pinealon Acetate in animal studies varies depending on the animal model, the intended biological effect, and the route of administration. The following tables summarize reported dosages from preclinical studies.

Quantitative Data Summary

| Animal Model | Application | Dosage | Administration Route | Study Duration | Reference |

| Rats (Wistar) | Neuroprotection (prenatal hyperhomocysteinemia) | 10 µg/kg | Intraperitoneal (i.p.) | 5 days | N/A |

| Rats | Cognitive Enhancement (maintenance of acquired skill) | 50, 100, 200 ng/kg | Injection | 5 days | [5] |

| Rats | Physical Performance (treadmill test) | 75 µg/kg | Not Specified | Not Specified | [6] |

| Mice (5xFAD model) | Neuroprotection (Alzheimer's Disease model) | 400 µg/kg | Intraperitoneal (i.p.) | Daily, from 2 to 4 months of age | N/A |

| Pigs | Toxicology | >1000x therapeutic dose | Injection | 6 months | [6] |

Allometric Scaling for Dose Conversion

When translating doses between species, allometric scaling based on body surface area is a common practice. The following formula can be used as a starting point for dose estimation, though empirical validation is crucial.

Human Equivalent Dose (HED) to Animal Dose:

Animal Dose (mg/kg) = HED (mg/kg) x (Human Km / Animal Km)

| Species | Body Weight (kg) | Km (Body Weight / Body Surface Area) |

| Human | 60 | 37 |

| Rat | 0.15 | 6 |

| Mouse | 0.02 | 3 |

Note: These values are approximate and can vary. It is recommended to consult relevant guidelines for the most accurate conversion factors.

Experimental Protocols

Preparation of Pinealon Acetate Solution for Injection

This protocol describes the reconstitution of lyophilized Pinealon Acetate for subcutaneous or intraperitoneal injection.

Materials:

-

Lyophilized Pinealon Acetate vial

-

Sterile bacteriostatic water for injection or sterile saline (0.9% NaCl)

-

Sterile syringes and needles

-

Alcohol swabs

Procedure:

-

Bring the lyophilized Pinealon Acetate vial to room temperature.

-

Disinfect the rubber stopper of the vial with an alcohol swab.

-

Using a sterile syringe, slowly inject the desired volume of bacteriostatic water or sterile saline into the vial. Direct the stream of liquid against the side of the vial to avoid foaming.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.

-

The reconstituted solution is now ready for administration. For storage, it is recommended to keep the solution refrigerated at 2-8°C and use it within a specified period, as recommended by the manufacturer.

Protocol for Neuroprotection Study in a Rat Model of Prenatal Hyperhomocysteinemia

This protocol is adapted from studies investigating the neuroprotective effects of Pinealon in a rat model of prenatal hyperhomocysteinemia.

Animal Model:

-

Pregnant Wistar rats

Experimental Groups:

-

Control Group (Standard diet and vehicle injection)

-

Hyperhomocysteinemia Group (Methionine-rich diet and vehicle injection)

-

Pinealon Treatment Group (Methionine-rich diet and Pinealon injection)

Procedure:

-

Induction of Hyperhomocysteinemia: Provide a methionine-rich diet to the designated groups of pregnant rats.

-

Pinealon Administration: Administer Pinealon Acetate (10 µg/kg, i.p.) or vehicle daily for 5 consecutive days during the gestational period.

-

Behavioral Testing of Offspring: After birth, conduct behavioral tests on the offspring at an appropriate age to assess cognitive function and motor coordination (e.g., Morris water maze, open field test).

-

Neurochemical and Histological Analysis: At the end of the study, collect brain tissue from the offspring for analysis of oxidative stress markers (e.g., ROS levels), apoptotic markers (e.g., caspase-3 activity), and neuronal morphology.

Protocol for Cognitive Enhancement Study in an Alzheimer's Disease Mouse Model

This protocol is based on studies evaluating the efficacy of Pinealon in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Animal Model:

-

5xFAD transgenic mice and wild-type littermates

Experimental Groups:

-

Wild-type + Vehicle

-

5xFAD + Vehicle

-

5xFAD + Pinealon Acetate

Procedure:

-

Pinealon Administration: Beginning at 2 months of age, administer Pinealon Acetate (400 µg/kg, i.p.) or vehicle daily until the mice are 4 months of age.

-

Cognitive Assessment: At 4 months of age, perform behavioral tests to evaluate learning and memory (e.g., Y-maze, novel object recognition test).

-

Histopathological Analysis: Following behavioral testing, perfuse the mice and collect brain tissue. Perform immunohistochemical analysis for amyloid-beta plaques and other relevant markers of Alzheimer's disease pathology.

Safety and Toxicology

Available data suggests that Pinealon Acetate has a favorable safety profile. A Material Safety Data Sheet (MSDS) for Pinealon indicates that it is not classified as a hazardous substance. Toxicology studies in pigs have reported no adverse effects on organs or blood parameters even at doses exceeding the therapeutic range by 1,000 times when administered daily for six months.[6] However, comprehensive public data on the LD50 of Pinealon Acetate is limited. As with any experimental compound, it is crucial to conduct dose-escalation studies to determine the optimal therapeutic window and potential for toxicity in the specific animal model being used.

Conclusion

Pinealon Acetate is a promising peptide bioregulator with demonstrated neuroprotective and cognitive-enhancing effects in preclinical animal models. The effective dosage is dependent on the specific research application and animal model. The protocols outlined in these application notes provide a foundation for researchers to design and conduct well-controlled studies to further elucidate the therapeutic potential of Pinealon Acetate. Careful consideration of dosage, administration route, and relevant endpoints is essential for obtaining robust and reproducible data.

References

Protocol for the Dissolution and Storage of Pinealon Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution and storage of Pinealon Acetate, a synthetic peptide with neuroprotective properties. Adherence to these guidelines is crucial for maintaining the peptide's integrity and ensuring accurate and reproducible experimental results.

Product Information

| Property | Value | Reference |

| Chemical Name | Pinealon Acetate | N/A |

| Amino Acid Sequence | H-Glu-Asp-Arg-OH | [1] |

| Molecular Formula | C17H30N6O10 | [1] |

| Molecular Weight | 478.45 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically >97% by HPLC | [2][3] |

Safety Precautions

Pinealon Acetate is intended for research use only and is not for human or veterinary use.[4][5] While it is not classified as a hazardous substance, standard laboratory safety practices should be followed.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

-

Handling: Avoid inhalation of the lyophilized powder.[4] In case of contact with skin or eyes, rinse thoroughly with water.[4] If inhaled, move to fresh air.[4] If ingested, wash out the mouth with water, provided the person is conscious.[4]

-

Disposal: Dispose of waste materials according to local regulations.

Dissolution Protocol

The solubility of Pinealon Acetate has been determined in various solvents. The choice of solvent will depend on the intended application and desired stock solution concentration.

Recommended Solvents and Solubility

| Solvent | Solubility | Notes | Reference |

| Water (H₂O) | 40 mg/mL | Requires sonication and warming. | [6][7] |

| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | A common solvent for creating concentrated stock solutions. | [1][8] |

Step-by-Step Dissolution Procedure

-

Equilibrate the Vial: Before opening, allow the vial of lyophilized Pinealon Acetate to warm to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.

-

Solvent Selection: Choose the appropriate solvent based on the desired stock concentration and downstream experimental compatibility. For aqueous solutions, sterile, nuclease-free water is recommended.

-

Reconstitution:

-

Carefully open the vial.

-

Using a calibrated pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.

-

For aqueous solutions: To achieve a 40 mg/mL concentration in water, sonication and gentle warming are necessary to facilitate dissolution.[6][7]

-

For DMSO solutions: To prepare a 40 mg/mL stock solution, add the appropriate volume of DMSO.[1][8]

-

-

Ensure Complete Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved and the solution is clear. Visually inspect the solution to ensure no undissolved particulates remain.

-

Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, it is recommended to filter-sterilize it through a 0.22 µm syringe filter.

Storage Protocol

Proper storage is critical to maintain the stability and biological activity of Pinealon Acetate.

Storage Conditions

| Form | Storage Temperature | Duration | Notes | Reference |

| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture. | [1] |

| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][6][7] |

| In Solvent (Stock Solution) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. | [6][7] |

Best Practices for Storage

-

Aliquoting: To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

-

Light Protection: Store both the lyophilized powder and stock solutions protected from light.

-

Moisture Prevention: Ensure vials are tightly sealed to prevent moisture absorption, especially for the lyophilized powder.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key experimental workflow for handling Pinealon Acetate and a simplified representation of its known signaling pathway.

References

- 1. Pinealon Acetate | TargetMol [targetmol.com]

- 2. Pinealon Acetate Supplier | CAS | AOBIOUS [aobious.com]

- 3. Pinealon Acetate 97.00% | AChemBlock [achemblock.com]

- 4. abmole.com [abmole.com]

- 5. Buy Pinealon (20mg) - 99% Purity USA-Made Peptide [biolongevitylabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Pinealon | TargetMol [targetmol.com]

Application Notes and Protocols: Best Practices for Pinealon Acetate Administration in Lab Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pinealon Acetate in a laboratory research setting, with a specific focus on administration in rat models. Pinealon is a synthetic tripeptide consisting of L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg).[1] It is categorized as a peptide bioregulator and is primarily investigated for its neuroprotective and geroprotective properties.[2][3] Research suggests that Pinealon may enhance cognitive functions, mitigate oxidative stress, and regulate cellular processes related to aging.[4][5]

Mechanism of Action

Unlike many peptides that bind to cell surface receptors, Pinealon's small molecular size is hypothesized to allow it to cross both the cellular and nuclear membranes.[1] This enables it to interact directly with DNA, functioning as a regulator of gene expression.[1][3] This proposed mechanism may explain its wide-ranging biological effects.

Key Signaling Pathways Modulated by Pinealon:

-

Antioxidant Activity: Pinealon has been shown to reduce the accumulation of reactive oxygen species (ROS) in various cell types, thereby protecting against oxidative stress.[6][7][8][9]

-

MAPK/ERK Pathway: It can suppress the activation of the ERK 1/2 signaling pathway, which is crucial for cell proliferation and differentiation.[2][6][7]

-

Apoptosis Regulation: The peptide appears to modulate the activity of caspase-3, a key enzyme in the apoptotic (programmed cell death) pathway, potentially preventing cell death under conditions like oxygen deprivation.[1][10]

-

Neurotransmitter Synthesis: Research in brain cortex cell cultures suggests Pinealon may support the expression of 5-tryptophan hydroxylase, an essential enzyme for the synthesis of serotonin, which is associated with neuroprotective effects.[1]

Data Presentation: Summary of Preclinical Studies

Quantitative data from published studies involving lab rats are summarized below. These tables provide a reference for dosage, administration routes, and observed outcomes.

Table 1: In Vivo Administration of Pinealon in Rat Models

| Animal Model | Dosage | Administration Route & Frequency | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Female Wistar rats (180-200g) with prenatal hyperhomocysteinemia | 10 µg/kg | Intraperitoneal (i.p.), daily | 5 days | Protected offspring from cognitive dysfunction and reduced neuronal oxidative stress. | [6][7][8] |

| White male rats (200-250g) in Morris water maze | 50, 100, 200 ng/kg | Injection (unspecified), daily | 5 days | Showed a dose-dependent improvement in the maintenance of a previously acquired skill. | [6][7] |

| 18-month aged rats under hypoxia/hypothermia stress | Not Specified | Not Specified | Not Specified | Forwarded an accumulation of adrenergic mediators and serotonin in the brain. |[10] |

Table 2: In Vitro Effects of Pinealon on Rat-Derived Cells

| Cell Type | Pinealon Concentration | Exposure Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cerebellar granule cells | 10, 50, 100 nM | 30 minutes | Dose-dependently prevented the increase in ROS accumulation induced by ouabain. | [6][7][9] |

| Cerebellar granule cells | 10 nM | 0-30 minutes | Suppressed the activation of ERK 1/2 induced by homocysteine. |[6][7] |

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and administration of Pinealon Acetate.

-

Pinealon Acetate (lyophilized powder)

-

Bacteriostatic Water for Injection (0.9% benzyl alcohol) or Sterile Saline (0.9% NaCl)

-

Sterile 1 mL or 3 mL syringes with 21G or smaller needles (for reconstitution)

-

Sterile 0.5 mL or 1 mL insulin or tuberculin syringes with 27-30G needles (for administration)

-

70% Ethanol wipes

-

Appropriate personal protective equipment (gloves, lab coat)

-

Laboratory rats (strain, age, and sex as required by the experimental design)

-

Calibrated scale for animal weighing

Lyophilized Pinealon should be handled in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Preparation: Allow the Pinealon vial to reach room temperature before opening.

-

Solvent Addition: Using a sterile syringe, slowly inject the desired volume of bacteriostatic water or sterile saline into the vial of lyophilized powder. Aim the stream of liquid against the glass wall of the vial to avoid foaming. A common reconstitution is adding 3.0 mL of solvent to a 20 mg vial to yield a concentration of ~6.67 mg/mL.[11]

-

Dissolution: Gently swirl or roll the vial until all the powder is completely dissolved. Do not shake vigorously.

-

Storage: Store the reconstituted solution in a refrigerator at 2-8°C.[11] Avoid repeated freeze-thaw cycles. Lyophilized powder should be stored frozen at -20°C.[12]

All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Dose Calculation:

-

Weigh the rat to get its precise body weight (kg).

-

Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) × Animal Weight (kg)) / Concentration (mg/mL)

-

-

Syringe Preparation: Draw the calculated volume of the reconstituted Pinealon solution into a sterile administration syringe. Ensure no air bubbles are present.

-

Animal Handling: Gently but firmly restrain the rat. For subcutaneous injections, scruff the skin over the dorsal midline (back of the neck/shoulders). For intraperitoneal injections, position the rat to expose its abdomen.

-

Injection (choose one route):

-

Subcutaneous (SC) Administration:

-

Wipe the injection site with a 70% ethanol wipe.

-

Lift a fold of skin at the scruff of the neck.

-

Insert the needle at a 45-degree angle into the base of the skin tent.

-

Aspirate slightly to ensure you have not entered a blood vessel.

-

Inject the solution slowly. Withdraw the needle and gently massage the area.

-

-

Intraperitoneal (IP) Administration:

-

Wipe the injection site with a 70% ethanol wipe.

-

Tilt the animal slightly head-down.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-30 degree angle, just deep enough to penetrate the abdominal wall.

-

Aspirate slightly to ensure you have not entered the intestine or bladder.

-

Inject the solution slowly.

-

-

-

Post-Administration: Return the animal to its cage and monitor for any immediate adverse reactions.

Best Practices and Considerations

-

Pharmacokinetics: Publicly available pharmacokinetic (PK) data for Pinealon in rats is scarce. Parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as half-life, are not well-documented. Researchers should consider conducting a pilot PK study to characterize the peptide's profile for their specific model and administration route.[13] A typical PK study would involve administering a single dose and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) to measure plasma concentrations.[13][14]

-

Dose Selection: The effective dose can vary significantly, from nanograms to micrograms per kilogram, depending on the experimental model and endpoint.[6][7] A dose-response study is highly recommended to determine the optimal dose for the desired biological effect.

-

Vehicle Control: Always include a vehicle-only control group that receives injections of the same solvent (e.g., sterile saline) used to dissolve the Pinealon. This is critical to ensure that observed effects are due to the peptide and not the vehicle or the injection procedure itself.

-

Animal Welfare: Ensure all procedures minimize stress and discomfort to the animals. Proper handling, use of appropriate needle gauges, and rotation of injection sites are essential. All protocols must be approved by a local ethics committee or IACUC.

References

- 1. corepeptides.com [corepeptides.com]

- 2. innerbody.com [innerbody.com]

- 3. docs.gopluslabs.io [docs.gopluslabs.io]

- 4. thebodywrx.com [thebodywrx.com]

- 5. Pinealon & Epitalon: Peptides for Brain Health and Longevity - Youth & Earth UK Store [youthandearth.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pinealon protects the rat offspring from prenatal hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Pinealon and Cortexin influence on behavior and neurochemical processes in 18-month aged rats within hypoxia and hypothermia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptidedosages.com [peptidedosages.com]

- 12. Pinealon Acetate | TargetMol [targetmol.com]

- 13. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Pinealon Acetate Efficacy in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pinealon is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg).[1][2] It is classified as a peptide bioregulator, noted for its potential to modulate gene expression and cellular function.[3] Unlike many peptides that interact with cell surface receptors, Pinealon's small size is hypothesized to allow it to cross cellular and nuclear membranes, enabling direct interaction with DNA.[1][2][4] Research suggests Pinealon may exert neuroprotective, antioxidant, and anti-aging effects.[3][5][6] Key reported activities include reducing reactive oxygen species (ROS), modulating apoptosis-related proteins like caspase-3, and influencing cell cycle progression.[1][7][8] These application notes provide detailed protocols for assessing the efficacy of Pinealon Acetate in neuronal cell culture models, focusing on its neuroprotective and antioxidant properties.

Application Note 1: Assessment of Neuroprotective Efficacy Against Oxidative Stress

This protocol details the use of the MTT assay to quantify cell viability and the neuroprotective effect of Pinealon Acetate on neuronal cells subjected to oxidative stress.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay can quantify the ability of Pinealon to protect cells from a lethal dose of an oxidative stressor, such as hydrogen peroxide (H₂O₂).

2. Experimental Protocol:

-

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cell line (PC12).[8]

-

Complete culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Pinealon Acetate (sterile, stock solution in PBS or culture medium).

-

Hydrogen Peroxide (H₂O₂), 30% solution.

-

MTT reagent (5 mg/mL in sterile PBS).

-

Dimethyl sulfoxide (DMSO).

-

Sterile 96-well cell culture plates.

-

Plate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y or PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pinealon Pre-treatment: Prepare serial dilutions of Pinealon Acetate (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the Pinealon-containing medium to the respective wells. Incubate for 24 hours.

-

Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (e.g., 100-300 µM, concentration to be optimized for the specific cell line to achieve ~50% cell death). Remove the Pinealon-containing medium and add 100 µL of the H₂O₂ solution to all wells except the vehicle control. Incubate for 4-6 hours.

-

MTT Assay:

-

Remove the H₂O₂-containing medium.

-

Add 100 µL of fresh complete medium and 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Agitate the plate gently for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Experimental Groups:

-

Control (untreated cells)

-

H₂O₂ only (stressor control)

-

Pinealon only (to test for intrinsic effects)

-

Pinealon + H₂O₂ (test groups)

-

3. Data Presentation: Cell viability is calculated as a percentage relative to the untreated control. The results can be summarized in a table for clear comparison.

| Treatment Group | Concentration | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Control | - | 1.25 ± 0.08 | 100% |

| H₂O₂ | 200 µM | 0.61 ± 0.05 | 48.8% |

| Pinealon + H₂O₂ | 0.1 µM | 0.75 ± 0.06 | 60.0% |

| Pinealon + H₂O₂ | 1.0 µM | 0.98 ± 0.07 | 78.4% |

| Pinealon + H₂O₂ | 10 µM | 1.15 ± 0.09 | 92.0% |

4. Visualization:

Application Note 2: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a method to directly measure the antioxidant capacity of Pinealon Acetate by quantifying its ability to reduce intracellular ROS levels.

1. Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS. Studies have shown Pinealon can restrict ROS accumulation in various cell types, including PC12 cells.[8][9]

2. Experimental Protocol:

-

Materials:

-

SH-SY5Y or PC12 cell line.

-

Complete culture medium.

-

Pinealon Acetate.

-

Hydrogen Peroxide (H₂O₂).

-

DCFH-DA (10 mM stock in DMSO).

-

Sterile black-walled, clear-bottom 96-well plates.

-

Fluorescence microplate reader (Excitation/Emission: ~485/535 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells in a black-walled 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Pinealon Treatment: Treat cells with various concentrations of Pinealon Acetate for 24 hours.

-

DCFH-DA Loading: Remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Wash the cells once with PBS. Add 100 µL of H₂O₂ solution (e.g., 200 µM) to induce ROS production.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for a period of 60 minutes using a plate reader.

-

3. Data Presentation: The data can be presented as the relative fluorescence units (RFU) or as a percentage of the ROS production in the stressor control group.

| Treatment Group | Concentration | RFU (at 60 min) (Mean ± SD) | % ROS Reduction |

| Control | - | 150 ± 25 | - |

| H₂O₂ | 200 µM | 2500 ± 150 | 0% |

| Pinealon + H₂O₂ | 0.1 µM | 1950 ± 120 | 22% |

| Pinealon + H₂O₂ | 1.0 µM | 1200 ± 95 | 52% |

| Pinealon + H₂O₂ | 10 µM | 750 ± 80 | 70% |

4. Visualization:

Application Note 3: Analysis of Apoptosis via Caspase-3 Activity